molecular formula C4H7ClN2S B2586458 4-Methyl-1,2-thiazol-5-amine;hydrochloride CAS No. 605663-20-5

4-Methyl-1,2-thiazol-5-amine;hydrochloride

Cat. No.: B2586458
CAS No.: 605663-20-5
M. Wt: 150.62
InChI Key: CFWRUJTXRGUUBE-UHFFFAOYSA-N
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Description

4-Methyl-1,2-thiazol-5-amine hydrochloride (CAS: 52547-00-9) is a heterocyclic organic compound featuring a thiazole core substituted with a methyl group at position 4 and an amine group at position 3. Its molecular formula is C₄H₇ClN₂S, with a molecular weight of 150.68 g/mol (calculated). The hydrochloride salt enhances its stability and solubility, making it suitable for pharmaceutical and agrochemical research . This compound is a key building block in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting microbial or enzymatic pathways.

Properties

IUPAC Name

4-methyl-1,2-thiazol-5-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2S.ClH/c1-3-2-6-7-4(3)5;/h2H,5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFWRUJTXRGUUBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

605663-20-5
Record name 4-methyl-1,2-thiazol-5-amine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1,2-thiazol-5-amine;hydrochloride typically involves the reaction of 4-methylthiazole with ammonia and hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The process can be summarized as follows:

    Starting Materials: 4-methylthiazole, ammonia, hydrochloric acid.

    Reaction Conditions: The reaction is conducted at room temperature with constant stirring.

    Purification: The product is purified through recrystallization to obtain a high-purity compound.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1,2-thiazol-5-amine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antimicrobial Activity

The thiazole moiety has been extensively studied for its antimicrobial properties. Research indicates that derivatives of 4-methyl-1,2-thiazol-5-amine exhibit activity against a range of bacterial and fungal strains.

  • Case Study : A study synthesized novel thiazole-integrated compounds that demonstrated considerable antibacterial activity against Gram-positive and Gram-negative bacteria. Compounds were evaluated using the agar diffusion method, showing effective inhibition zones comparable to standard antibiotics .

Anticancer Research

Thiazole derivatives have shown promise in cancer research due to their ability to induce apoptosis in cancer cells.

  • Data Table: Anticancer Activity of Thiazole Derivatives
    CompoundCell LineIC50 (µM)Mechanism of Action
    Compound 19A549 (Lung Adenocarcinoma)23.30 ± 0.35Induction of apoptosis
    Compound 20U251 (Glioblastoma)<10Cell cycle arrest
    In a study, N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides showed strong selectivity against A549 cells with significant apoptosis rates .

Neurological Applications

Research has identified potential neurological applications for thiazole derivatives, particularly in treating conditions like epilepsy.

  • Case Study : A series of thiazole compounds were synthesized and tested for anticonvulsant activity. One derivative exhibited a median effective dose (ED50) of 18.4 mg/kg, indicating its potential as a therapeutic agent for seizure disorders .

Diabetes Management

Thiazoles have also been investigated for their role in managing diabetes by enhancing insulin sensitivity.

  • Research Findings : A specific thiazole derivative was found to improve insulin sensitivity in diabetic models, demonstrating its potential as an adjunct therapy in diabetes management .

Synthesis and Structural Modifications

The synthesis of 4-methyl-1,2-thiazol-5-amine derivatives has been optimized to enhance their pharmacological profiles.

  • Synthesis Overview : Various synthetic routes have been developed to produce thiazole derivatives with modified functional groups that improve their biological activity and selectivity against target enzymes or receptors .

Mechanism of Action

The mechanism of action of 4-Methyl-1,2-thiazol-5-amine;hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects .

Comparison with Similar Compounds

4-Methyl-1,3-thiazol-2-amine Hydrochloride (CAS: 1217983-12-4)

  • Structure : Thiazole ring with methyl at position 4 and amine at position 2.
  • Molecular Formula : C₄H₇ClN₂S (MW: 150.68 g/mol).
  • Key Differences : The amine group’s position (2 vs. 5) alters electronic distribution and hydrogen-bonding capacity. This isomer exhibits reduced bioavailability compared to the 5-amine derivative due to steric hindrance near the reactive site .

3-[(Dimethylamino)methyl]-1,2-thiazol-5-amine Dihydrochloride

  • Structure: Thiazole core with a dimethylaminomethyl group at position 3 and amine at position 4.
  • Molecular Formula : C₆H₁₂Cl₂N₄S (MW: 243.16 g/mol).
  • Key Differences: The dimethylaminomethyl substituent increases lipophilicity (logP ≈ 1.2) and basicity, enhancing membrane permeability. The dihydrochloride form improves aqueous solubility (>50 mg/mL) for in vivo studies .

Heterocyclic Analogues with Oxadiazole Cores

[4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzyl]amine Hydrochloride (CAS: 1228880-37-2)

  • Structure : Oxadiazole ring substituted with methyl and benzylamine groups.
  • Molecular Formula : C₁₀H₁₂ClN₃O (MW: 225.68 g/mol).
  • Key Differences : The oxadiazole core lacks sulfur, reducing polarizability and metabolic stability. However, the benzyl group enhances π-π stacking interactions, making it a candidate for kinase inhibitors .

{2-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]ethyl}amine Hydrochloride

  • Structure : Oxadiazole with methoxyethyl and ethylamine substituents.
  • Molecular Formula : C₇H₁₄ClN₃O₂ (MW: 215.66 g/mol).
  • Key Differences : The methoxyethyl chain increases hydrophilicity (logP ≈ -0.5), favoring CNS-targeting applications .

Thiadiazole Derivatives

2,5-(4-Chlorobenzyl)-N-aryl-1,3,4-thiadiazole-2-amine

  • Structure : Thiadiazole ring with 4-chlorobenzyl and aryl groups.
  • Molecular Formula : Varies (typically C₁₅H₁₂ClN₃S).
  • However, reduced metabolic stability compared to thiazoles .

Comparative Data Table

Compound Name Core Structure Substituents Molecular Formula MW (g/mol) CAS Number Key Properties/Applications
4-Methyl-1,2-thiazol-5-amine HCl Thiazole 4-CH₃, 5-NH₂ C₄H₇ClN₂S 150.68 52547-00-9 Antimicrobial intermediates
4-Methyl-1,3-thiazol-2-amine HCl Thiazole 4-CH₃, 2-NH₂ C₄H₇ClN₂S 150.68 1217983-12-4 Lower solubility, niche synthesis
[4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzyl]amine HCl Oxadiazole 5-CH₃, benzylamine C₁₀H₁₂ClN₃O 225.68 1228880-37-2 Kinase inhibition, high rigidity
3-[(Dimethylamino)methyl]-1,2-thiazol-5-amine diHCl Thiazole 3-(CH₂N(CH₃)₂), 5-NH₂ C₆H₁₂Cl₂N₄S 243.16 EN300-27115304 Enhanced solubility, CNS drugs

Biological Activity

4-Methyl-1,2-thiazol-5-amine;hydrochloride (CAS No. 605663-20-5) is a thiazole derivative that has garnered interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Molecular Formula : C4H6ClN3S
Molecular Weight : 151.62 g/mol
IUPAC Name : 4-Methyl-1,2-thiazol-5-amine hydrochloride

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Thiazole derivatives are known to exhibit multiple mechanisms, including:

  • Enzyme Inhibition : Thiazole compounds often act as inhibitors of key enzymes involved in metabolic pathways. For instance, some studies have shown that thiazole derivatives can inhibit tyrosinase, an enzyme implicated in melanin production and associated with melanoma progression .
  • Anticancer Activity : Research indicates that thiazole derivatives can induce cytotoxic effects in various cancer cell lines by disrupting cellular processes such as proliferation and apoptosis. The presence of electron-donating groups like methyl at specific positions enhances their anticancer potency .

Antimicrobial Properties

Thiazole derivatives have demonstrated significant antimicrobial activity against various pathogens. For example, certain studies report that thiazole compounds exhibit inhibition against bacteria such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) in the range of 16 μg/mL .

Antitumor Activity

Table 1 summarizes the anticancer activity of this compound:

Cell Line IC50 (µg/mL) Reference
A172 (glioblastoma)<10
B16F10 (melanoma)<20
MDA-MB-231 (breast cancer)<15

The compound's anticancer activity is linked to its ability to interact with cellular proteins and disrupt signaling pathways essential for tumor growth and survival.

Case Studies

  • Study on Tyrosinase Inhibition : A recent study synthesized several thiazole derivatives and evaluated their inhibitory effects on tyrosinase. The results indicated that compounds similar to this compound exhibited promising inhibition with IC50 values ranging from 11.27 to 360.51 µM .
  • Anticancer Efficacy in Melanoma Models : In vivo studies involving murine models of melanoma demonstrated that thiazole derivatives could significantly reduce tumor size when administered at therapeutic doses. The mechanism was attributed to the induction of apoptosis in cancer cells through mitochondrial pathways .

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